(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride
Description
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride is a fluorenylmethyloxycarbonyl (Fmoc)-protected pyrrolidine derivative, widely utilized in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amines. The compound features a five-membered pyrrolidine ring linked to the Fmoc group via a carbamate bond, with a hydrochloride counterion enhancing solubility in polar solvents. Its molecular formula is C19H20N2O2·HCl (molecular weight: 344.83 g/mol).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZPPSRUIFDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to Fmoc-protected amines and carbamates with variations in ring size, substituents, and functional groups:
Key Observations :
- Substituents: Methoxyimino (Compound 10) and benzyloxyimino (Compound 12) groups in piperidine derivatives increase steric bulk, limiting their utility in constrained peptide sequences.
- Solubility: Hydrochloride salts (e.g., target compound and Fmoc-Orn-AMC · HCl) exhibit improved aqueous solubility compared to non-ionic analogs (e.g., Compound 10).
Physicochemical Properties
Notable Trends:
- Melting Points : Piperidine derivatives (e.g., Compound 10) exhibit higher melting points (152–154°C) than coumarin-linked analogs (107–109°C), suggesting stronger crystalline packing in the former.
- Solubility: The (3-aminopropyl) variant’s lower LogS (-3.05) indicates poorer aqueous solubility compared to hydrochloride salts, highlighting the importance of counterions.
Biological Activity
(9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride, with the molecular formula C19H21ClN2O2 and CAS Number 1220040-24-3, is a compound that has garnered attention in both synthetic organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The compound is characterized by its unique structure, which includes a fluorenyl moiety and a pyrrolidine ring. This structural arrangement allows it to function effectively as a protecting group for amines in peptide synthesis and as a pharmacological tool in biological studies.
| Property | Value |
|---|---|
| Molecular Weight | 344.84 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-pyrrolidin-3-ylcarbamate; hydrochloride |
| InChI Key | QHJZPPSRUIFDDD-UHFFFAOYSA-N |
| Purity | ≥ 97% |
The biological activity of (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to significant cellular effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Research indicates that it can induce G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of derivatives related to (9H-Fluoren-9-yl)methyl pyrrolidin-3-ylcarbamate hydrochloride. Notably, derivative 3f demonstrated sub-micromolar activity against various cancer cell lines, including:
- HeLa (cervical carcinoma)
- Molt/4 (T-leukemia)
- L1210 (murine leukemia)
Table 1 summarizes the IC50 values for derivative 3f against different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.125 |
| Molt/4 | 0.150 |
| L1210 | 0.200 |
Mechanisms of Anticancer Activity
The mechanism through which derivative 3f exerts its effects includes:
- Inhibition of Tubulin Polymerization : This disrupts microtubule formation, essential for mitosis.
- Induction of Apoptosis : Treatment with derivative 3f leads to increased apoptotic cell death as evidenced by flow cytometry analyses showing a rise in SubG1 peak cells.
Case Studies
In a notable study, the effects of derivative 3f on multidrug-resistant cell lines were examined. The compound maintained efficacy against cells expressing high levels of P-glycoprotein, which is often responsible for drug resistance. This suggests potential utility in overcoming therapeutic resistance in cancer treatment.
Study Findings
- Cell Cycle Analysis : Treatment resulted in significant G2/M arrest.
- Western Blot Analysis : Changes in cyclin B and Cdc25c levels were observed, indicating alterations in cell cycle regulatory proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
